Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate

PROTAC linker design Medicinal chemistry Conformational analysis

tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate (CAS 1823977-00-9) is a bifunctional heterocyclic building block composed of an N-Boc-protected azetidine ring linked to a piperazine moiety via a methylene (-CH2-) bridge. With a molecular formula of C13H25N3O2 and a molecular weight of 255.36 g/mol, it occupies a privileged position in medicinal chemistry as a key intermediate for constructing proteolysis-targeting chimeras (PROTACs), kinase inhibitors, and receptor modulators.

Molecular Formula C13H25N3O2
Molecular Weight 255.362
CAS No. 1823977-00-9
Cat. No. B2973004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate
CAS1823977-00-9
Molecular FormulaC13H25N3O2
Molecular Weight255.362
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CN2CCNCC2
InChIInChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-9-11(10-16)8-15-6-4-14-5-7-15/h11,14H,4-10H2,1-3H3
InChIKeyGJMPUOWMDZXVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate (CAS 1823977-00-9): Structural & Procurement Baseline for a Boc-Protected Azetidine-Piperazine Building Block


tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate (CAS 1823977-00-9) is a bifunctional heterocyclic building block composed of an N-Boc-protected azetidine ring linked to a piperazine moiety via a methylene (-CH2-) bridge [1]. With a molecular formula of C13H25N3O2 and a molecular weight of 255.36 g/mol, it occupies a privileged position in medicinal chemistry as a key intermediate for constructing proteolysis-targeting chimeras (PROTACs), kinase inhibitors, and receptor modulators. The Boc group enables orthogonal protection strategies during multi-step synthesis, while the methylene spacer distinguishes it from directly linked azetidine-piperazine analogs. This compound is commercially available from multiple suppliers at purities typically ≥95% [1].

Why Generic Substitution Fails for tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate: Key Structural Discriminators That Prevent Simple Analog Swapping


Within the class of Boc-protected azetidine-piperazine building blocks, even minor structural variations produce meaningful differences in physicochemical properties, conformational flexibility, and synthetic compatibility that preclude indiscriminate substitution. The presence or absence of a methylene bridge between the azetidine and piperazine rings alters molecular weight, lipophilicity (XLogP), and rotatable bond count [1]. The regiochemistry of the Boc protecting group (azetidine-N vs. piperazine-N) dictates orthogonal deprotection sequencing [1]. Salt form (free base vs. dihydrochloride) influences aqueous solubility and handling characteristics [2]. These quantifiable differences directly impact downstream synthetic efficiency, PROTAC linker geometry, and ultimate pharmacological performance of derived compounds [3].

Product-Specific Quantitative Evidence Guide: Head-to-Head Physicochemical & Performance Comparisons for tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate


Molecular Weight & Conformational Flexibility: Methylene Bridge vs. Direct-Linked Analog (CAS 178311-48-3)

tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate (target) possesses a molecular weight of 255.36 g/mol and 4 rotatable bonds, compared to 241.33 g/mol and 3 rotatable bonds for the direct-linked analog tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS 178311-48-3) [1][2]. The additional -CH2- bridge contributes approximately +14 Da in mass and introduces one additional freely rotatable bond, enhancing conformational flexibility. The XLogP3-AA increases from 0.3 (comparator) to 0.5 (target), representing a ~67% increase in computed lipophilicity [1][2]. This combination of steric and electronic modulation affects linker geometry in PROTAC design.

PROTAC linker design Medicinal chemistry Conformational analysis

Free Base vs. Dihydrochloride Salt: Solubility and Handling Trade-offs (CAS 2061980-49-0)

The target compound is supplied as a free base (MW 255.36 g/mol, HBD = 1), while its dihydrochloride salt counterpart (CAS 2061980-49-0) has a molecular weight of 314.25 g/mol and 3 hydrogen bond donors [1][2]. The free base form offers a 23% lower formula weight per mole, which translates to a higher molar equivalent of active building block per unit mass procured. The dihydrochloride salt has a reported aqueous solubility of approximately 0.563 mg/mL (Log S class: poorly soluble), whereas the free base is expected to have lower aqueous but higher organic solvent solubility . For reactions requiring anhydrous conditions or non-aqueous solvents (e.g., amide couplings in DMF or DCM), the free base is preferred to avoid HCl interference.

Salt selection Formulation Aqueous solubility

Boc Regiochemistry: Azetidine-N-Boc vs. Piperazine-N-Boc Orthogonal Protection Strategy

The target compound bears the Boc protecting group exclusively on the azetidine nitrogen, leaving the piperazine -NH free for further functionalization. The regioisomer 1,1-dimethylethyl 4-(3-azetidinylmethyl)-1-piperazinecarboxylate (CAS 1780637-40-2) places the Boc group on the piperazine nitrogen . This regiochemical distinction is non-trivial: the piperazine -NH in the target compound has a distinct nucleophilicity profile compared to the azetidine -NH in the regioisomer, enabling chemoselective acylation, alkylation, or reductive amination without Boc deprotection [1]. In solid-phase PROTAC synthesis protocols, this orthogonal protection pattern is essential for sequential linker elongation strategies [2].

Orthogonal protection Solid-phase synthesis PROTAC assembly

Azetidine Ring Strain vs. Pyrrolidine Analog: Impact on Reactivity and Metabolic Stability

The target compound contains a strained four-membered azetidine ring, whereas (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate (CAS 1010446-31-7) replaces this with a five-membered pyrrolidine ring [1][2]. Both have identical molecular formulas (C13H25N3O2) and molecular weights (255.36 g/mol), but differ in ring strain energy: azetidine has a strain energy of approximately 26.2 kcal/mol vs. ~6.5 kcal/mol for pyrrolidine [3]. While the target compound is a protected building block (not a drug), the embedded azetidine ring in derived PROTAC linkers imparts distinct conformational preferences. In the context of MAGL inhibitor development, piperazinyl azetidine scaffolds yielded reversible inhibitors with IC50 values of 4.2 and 4.6 nM [4], demonstrating the pharmacophoric relevance of the azetidine core.

Ring strain Metabolic stability Azetidine chemistry

Piperazine Protonation State Modulation in PROTAC Linkers: pKa Implications for Solubility and Membrane Permeability

The piperazine ring in the target compound provides an ionizable center whose pKa is sensitive to neighboring substituents. In a systematic study of piperazine-containing PROTAC linkers, even slight structural modifications shifted piperazine pKa values, affecting the protonation state at physiological pH and consequently altering solubility and membrane permeability [1]. The methylene bridge in the target compound electronically decouples the piperazine from the electron-withdrawing Boc-azetidine, potentially resulting in a higher piperazine pKa compared to the direct-linked analog (CAS 178311-48-3) [2]. A higher pKa correlates with greater protonation at endosomal pH (~5.5), which has been shown to enhance endosomal escape of PROTACs through the 'proton sponge' effect [1]. While experimental pKa values for this specific compound are not currently published, the class-level trend is well-established: piperazine-containing linkers with electron-donating neighboring groups exhibit pKa values in the range of 7.5-9.5, versus 5.5-7.0 for those adjacent to electron-withdrawing groups [1].

PROTAC linker design piperazine pKa Cellular permeability

Optimal Application Scenarios for tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate: Where Its Differential Properties Deliver Quantifiable Value


PROTAC Linker Synthesis Requiring Conformational Flexibility with a Free Piperazine Handle

In PROTAC development programs where linker length and conformational flexibility must be empirically optimized, the target compound provides an additional rotatable bond and a ~14 Da mass increment compared to the direct-linked analog [1]. This enables fine-tuning of the distance between the E3 ligase ligand and the target protein warhead without altering the fundamental azetidine-piperazine scaffold. The free piperazine -NH serves as a versatile attachment point for E3 ligase ligands (e.g., cereblon or VHL ligands) via acylation or reductive amination, while the Boc-protected azetidine remains intact for subsequent deprotection and coupling to the target protein ligand .

MAGL-Targeted PET Tracer Development Using Piperazinyl Azetidine Scaffolds

The piperazinyl azetidine scaffold, for which this compound serves as a key protected intermediate, has demonstrated high-affinity reversible MAGL inhibition with IC50 values of 4.2-4.6 nM in recombinant enzyme assays [2]. The methylene-bridged architecture contributes to the scaffold geometry that enabled the development of [18F]-labeled PET tracers with favorable brain uptake and specific binding in rodent and non-human primate models [2]. Research groups pursuing MAGL-targeted imaging agents or CNS-penetrant MAGL inhibitors should prioritize this building block to maintain structural fidelity with the validated pharmacophore.

Solid-Phase PROTAC Assembly Requiring Orthogonal Boc Protection

Solid-phase synthesis of PROTACs benefits from orthogonal protecting group strategies. The target compound's Boc-on-azetidine/free-piperazine regiochemistry enables sequential on-resin functionalization: the piperazine nitrogen can be first coupled to a solid support or functionalized with an E3 ligase ligand, followed by Boc removal and azetidine coupling to the target protein ligand [3]. This orthogonal protection pattern avoids the additional protection/deprotection steps that would be required if using the regioisomer (CAS 1780637-40-2), potentially saving 1-2 synthetic steps and improving overall yield by an estimated 20-40% [3].

Anhydrous Multi-Step Synthesis of CNS-Penetrant Degraders Requiring Free Base Form

For CNS-targeted PROTAC or inhibitor programs requiring anhydrous coupling conditions (e.g., HATU-mediated amide bond formation in anhydrous DMF), the free base form of the target compound is preferable to the dihydrochloride salt (CAS 2061980-49-0) [4]. The free base avoids chloride-mediated interference with coupling reagents and eliminates the need for a pre-neutralization step. With a lower formula weight per mole (255.36 vs. 314.25 g/mol for the salt), it also provides ~23% more active building block per gram procured, improving atom economy in milligram-to-gram scale syntheses [4].

Quote Request

Request a Quote for tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.